molecular formula C5H6BrIN2 B6215217 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole CAS No. 2742659-31-8

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole

Cat. No. B6215217
CAS RN: 2742659-31-8
M. Wt: 300.9
InChI Key:
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Description

“3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent research. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole” can be represented by the InChI code: 1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms.


Chemical Reactions Analysis

Pyrazole derivatives, including “3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole”, can undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .

Future Directions

The future directions for “3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, there may be potential for “3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole” in pharmaceutical or medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves the bromination and iodination of 1,4-dimethyl-1H-pyrazole.", "Starting Materials": [ "1,4-dimethyl-1H-pyrazole", "Bromine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium thiosulfate", "Sodium carbonate", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 1,4-dimethyl-1H-pyrazole with bromine in the presence of sodium hydroxide and hydrochloric acid to yield 3-bromo-1,4-dimethyl-1H-pyrazole.", "Step 2: Iodination of 3-bromo-1,4-dimethyl-1H-pyrazole with iodine and sodium nitrite in the presence of copper(I) iodide to yield 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole.", "Step 3: Purification of the product by washing with sodium thiosulfate solution, followed by washing with sodium carbonate solution, and recrystallization from acetone/ethanol." ] }

CAS RN

2742659-31-8

Molecular Formula

C5H6BrIN2

Molecular Weight

300.9

Purity

95

Origin of Product

United States

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